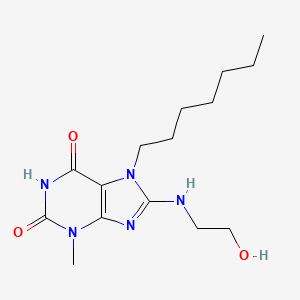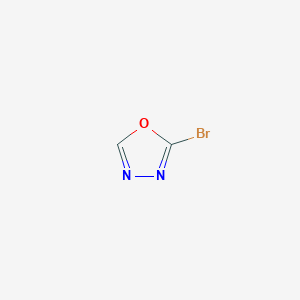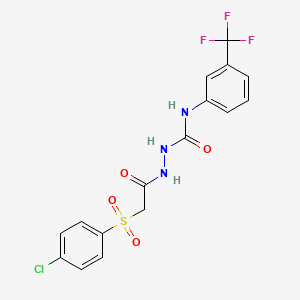
7-Heptyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“7-Heptyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione” is a chemical compound with the molecular formula C15H25N5O3 . It has a molecular weight of 323.397 . This product is intended for research use only and is not suitable for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “7-Heptyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione” consists of 15 carbon atoms, 25 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms . The average mass is 323.391 Da and the monoisotopic mass is 323.195740 Da .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
Research into similar purine derivatives often involves the synthesis of complex molecules through condensation reactions, demonstrating the versatility of purine bases in forming diverse structures. For instance, the synthesis of nickel(II) and copper(II) complexes with tetradentate Schiff base ligands involves condensation processes that could be analogous to those used for synthesizing purine derivatives like 7-Heptyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione (Bhowmik, Drew, & Chattopadhyay, 2011).
Characterization Methods
The characterization of these compounds typically involves X-ray diffraction and spectroscopic techniques, essential for confirming the structure of complex molecules. This methodological approach is crucial for understanding the physical and chemical properties of purine derivatives (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Applications in Materials Science
Polymer Synthesis
Purine derivatives have been explored for their potential in synthesizing polymers with specific properties. For example, lactide-derived monomers have been used for toughening polylactide, showcasing the application of purine analogs in creating materials with enhanced mechanical properties (Jing & Hillmyer, 2008).
Medicinal Chemistry
The synthesis of uric acid derivatives through stepwise N-alkylation illustrates the chemical versatility of purine compounds in developing potentially bioactive molecules. This pathway could be relevant for the design of drugs based on the purine scaffold, including 7-Heptyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione (Maruyama, Kozai, & Sasaki, 2000).
properties
IUPAC Name |
7-heptyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O3/c1-3-4-5-6-7-9-20-11-12(17-14(20)16-8-10-21)19(2)15(23)18-13(11)22/h21H,3-10H2,1-2H3,(H,16,17)(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXZNFSBCDPUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=C(N=C1NCCO)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Heptyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl]piperidin-4-yl]-4-fluorobenzamide](/img/structure/B2720277.png)


![(E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2720281.png)
![N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]glycine](/img/structure/B2720283.png)

![4-oxo-N-(m-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2720286.png)
![(E)-4-(Dimethylamino)-N-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-3-yl)methyl]but-2-enamide](/img/structure/B2720287.png)


